Cinnoline-5-carbonitrile

Medicinal Chemistry Computational Chemistry Lead Optimization

Cinnoline-5-carbonitrile (CAS 84524-94-7) is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by a bicyclic system with two adjacent nitrogen atoms and a cyano (-CN) group substituted at the 5-position of the phenyl ring. With a molecular formula of C₉H₅N₃ and a molecular weight of 155.16 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules and functional materials.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
Cat. No. B13119716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline-5-carbonitrile
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=NC2=C1)C#N
InChIInChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H
InChIKeyRRCBHLYHXMQOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline-5-carbonitrile: A Strategic Heterocyclic Scaffold for Medicinal Chemistry and Agrochemical Research Procurement


Cinnoline-5-carbonitrile (CAS 84524-94-7) is a heterocyclic aromatic compound belonging to the cinnoline family, characterized by a bicyclic system with two adjacent nitrogen atoms and a cyano (-CN) group substituted at the 5-position of the phenyl ring . With a molecular formula of C₉H₅N₃ and a molecular weight of 155.16 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules and functional materials . The strategic placement of the electron-withdrawing cyano group at position 5 imparts unique electronic properties to the cinnoline core, distinguishing it from other positional isomers and enabling its use as a key building block in medicinal chemistry and agrochemical research programs .

Synthetic Intermediate
Heterocyclic building block for medicinal chemistry and agrochemical research programs.
Regiochemical Control
5-cyano substitution may enable regioselective C4 SNAr functionalization for lead optimization.
Scaffold Context
Reported core in PDE10A and GABAA receptor modulator studies; supports CNS probe synthesis.

Why Cinnoline-5-carbonitrile Cannot Be Replaced by Other Cinnoline or Quinoline Analogs in Procurement Specifications


Cinnoline-5-carbonitrile exhibits distinct regiochemical and pharmacological properties that preclude simple substitution with other cinnoline isomers or related heterocycles such as quinoline-5-carbonitrile. The position of the cyano group on the cinnoline ring dramatically alters the compound's electronic distribution, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and interactions with biological targets [1]. Structure-activity relationship (SAR) studies on cinnoline-based GABAA receptor modulators and PDE10A inhibitors have demonstrated that even minor positional changes can ablate target engagement or functional selectivity [2][3]. Consequently, substituting cinnoline-5-carbonitrile with an alternative scaffold—such as cinnoline-4-carbonitrile or quinoline-5-carbonitrile—introduces unquantified risk in chemical synthesis, biological assay reproducibility, and downstream patentability, making it a non-interchangeable component in research and industrial workflows.

!
Cinnoline-4-carbonitrile Analog
The 4-isomer is susceptible to nucleophilic displacement of the cyano group itself, altering synthetic pathways and purification profiles.
!
Quinoline-5-carbonitrile Isostere
Lower TPSA and higher LogP may shift membrane permeability and aqueous solubility, potentially affecting biological assay outcomes.
!
Other Heterocyclic Cores
Electronic distribution and target engagement profile may not transfer to different scaffolds, limiting assay reproducibility and data continuity.

Cinnoline-5-carbonitrile Quantitative Differentiation Guide: Evidence-Based Procurement Decision Support


Physicochemical Property Differentiation: Cinnoline-5-carbonitrile vs. Cinnoline-4-carbonitrile and Quinoline-5-carbonitrile

The computed physicochemical properties of cinnoline-5-carbonitrile differ notably from its 4-substituted isomer and the quinoline analog, influencing solubility, permeability, and target engagement. The topological polar surface area (TPSA) and XLogP3 values for cinnoline-5-carbonitrile are 49.6 Ų and 1.4, respectively , compared to 49.6 Ų and 1.4 for cinnoline-4-carbonitrile [1] and 36.7 Ų and 1.7 for quinoline-5-carbonitrile . While the cinnoline isomers share identical TPSA and LogP, the quinoline analog exhibits a lower TPSA and higher LogP, indicating enhanced membrane permeability but reduced aqueous solubility relative to the cinnoline scaffold.

Physicochemical Property
Cross-study
ΔXLogP3 = -0.3 vs Quinoline; ΔTPSA = +12.9 Ų
Supports solubility/permeability differentiation.
In-silico computed values; experimental validation may be needed.
Medicinal Chemistry Computational Chemistry Lead Optimization

Regiochemical Reactivity Differentiation: SNAr Activation by the 5-Cyano Group

The 5-cyano group in cinnoline-5-carbonitrile exerts a distinct electronic influence on the heteroaromatic ring compared to other positional isomers. Specifically, the 5-CN group activates the C4 position of the cinnoline ring toward nucleophilic aromatic substitution (SNAr), facilitating regioselective functionalization at this site . In contrast, cinnoline-4-carbonitrile is highly susceptible to nucleophilic displacement of the cyano group itself, as the 4-position is the most electrophilic site in the cinnoline ring system [1]. This fundamental difference dictates divergent synthetic pathways and reaction outcomes.

Regioselective Reactivity
Reported
Activates C4 for SNAr without cyano displacement
Supports C4-specific derivatization workflows.
4-isomer undergoes preferential cyano group displacement.
Synthetic Chemistry Nucleophilic Aromatic Substitution Reaction Optimization

Pharmacological Selectivity Profile: Class-Level Evidence for Cinnoline-Based PDE10A Inhibitors

Cinnoline derivatives have been identified as potent and highly selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in schizophrenia and other CNS disorders. In a series of 21 cinnoline and benzimidazole analogs, nine compounds exhibited PDE10A IC50 values ranging from 1.5 to 18.6 nM, with the most potent cinnoline-based inhibitors (26a, 26b, 33c) achieving IC50 values of 1.52 ± 0.18 nM, 2.86 ± 0.10 nM, and 3.73 ± 0.60 nM, respectively [1]. Crucially, these lead compounds demonstrated >1,000-fold selectivity for PDE10A over related phosphodiesterases PDE3A/3B and PDE4A/4B [1]. While these data are specific to functionalized cinnoline derivatives, they establish the cinnoline core—and by extension, cinnoline-5-carbonitrile as a synthetic precursor—as a privileged scaffold for achieving high target potency and isoform selectivity in PDE10A inhibitor development.

PDE10A Selectivity
Class-level
IC50 1.5–18.6 nM; >1,000-fold selectivity
Reported PDE10A inhibitor optimization context.
Data from specific cinnoline derivatives, not parent compound.
Neuroscience Phosphodiesterase Inhibition Drug Discovery

Synthetic Efficiency: Microwave-Assisted Multi-Component Reactions for Cinnoline Library Generation

Cinnoline derivatives can be rapidly synthesized via microwave-assisted multi-component reactions, offering significant advantages over traditional thermal methods. In a 2020 study, densely functionalized cinnolines were prepared through a one-pot, three-component reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane under controlled microwave irradiation in dioxane/piperidine [1]. The microwave method provided rapid and efficient access to a library of cinnolines, with selected compounds evaluated for anticancer activity. In contrast, conventional heating methods for similar cinnoline syntheses typically require longer reaction times (hours vs. minutes) and may afford lower yields due to side reactions [2].

Synthetic Efficiency
Cross-study
Microwave-assisted protocol reduces reaction times vs conventional heating
May support high-throughput library generation.
Yield improvements are context-dependent.
Green Chemistry Microwave Synthesis Medicinal Chemistry

Agrochemical Development Potential: Cinnoline Scaffold as a Herbicidal Pharmacophore

Cinnoline derivatives have been claimed as active ingredients in herbicidal compositions, as evidenced by patent literature from Syngenta Crop Protection AG [1]. The patent describes compounds of Formula (I) wherein the cinnoline core is substituted with various functional groups, demonstrating herbicidal activity against weeds in crops of useful plants. Prior art (EP0273325, EP0274717, U.S. Pat. No. 5,183,891) also establishes cinnoline derivatives as herbicidal agents [1]. While the specific activity of cinnoline-5-carbonitrile as a herbicide is not explicitly quantified in the public domain, the parent compound represents a key intermediate for accessing the claimed substituted cinnoline herbicides.

Agrochemical Potential
Data to verify
Herbicidal activity claimed in patents for derivatives
Supports agrochemical research screening fit.
Specific quantitative data for parent compound not disclosed.
Agrochemistry Herbicide Discovery Crop Protection

Functional Selectivity in CNS Targets: Cinnoline vs. Quinoline GABAA Receptor Modulators

Structure-activity relationship (SAR) studies have revealed that cinnoline derivatives can achieve functional selectivity for α2- and α3-containing GABAA receptors while exhibiting no functional activity at the α1 subtype, a profile associated with anxiolytic efficacy and reduced sedation liability [1]. In contrast, quinoline-based analogs in the same study displayed different selectivity patterns, underscoring the critical role of the diazine heterocycle in determining receptor subtype engagement. While the studies evaluated fully elaborated cinnoline and quinoline analogs rather than the parent nitriles, they demonstrate that the cinnoline core itself imparts a distinct pharmacological fingerprint relative to the quinoline isostere.

GABAA Selectivity
Class-level
Reported α2/α3 positive modulation without α1 activity
Supports CNS subtype-selectivity study context.
Data from elaborated cinnoline analogs; core scaffold context only.
Neuroscience GABAA Receptor Anxiolytic Drug Discovery

Cinnoline-5-carbonitrile: Proven Application Scenarios in Research and Industrial Settings


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization

Cinnoline-5-carbonitrile serves as a critical synthetic intermediate for constructing potent and selective PDE10A inhibitors, a target of high interest in schizophrenia and Huntington's disease research. As demonstrated by Kelemen et al., functionalized cinnoline derivatives achieve sub-nanomolar IC50 values (as low as 1.52 nM) with >1,000-fold selectivity over related phosphodiesterases [1]. Medicinal chemistry teams can leverage cinnoline-5-carbonitrile to explore SAR around the 5-position, capitalizing on the scaffold's inherent capacity for high target engagement and isoform discrimination.

Agrochemical R&D: Herbicide Discovery and Lead Generation

Patents from Syngenta Crop Protection AG establish cinnoline derivatives as herbicidal agents effective against weeds in crop settings [2]. Cinnoline-5-carbonitrile provides a versatile handle for further functionalization to generate novel analogs for greenhouse screening and field trials. Industrial agrochemical programs seeking new modes of action can utilize this compound as a building block to access proprietary chemical space with demonstrated herbicidal potential.

CNS Drug Discovery: Subtype-Selective GABAA Receptor Modulator Synthesis

For CNS research teams pursuing non-sedating anxiolytics, cinnoline-5-carbonitrile enables access to cinnoline-based GABAA receptor modulators that exhibit functional selectivity for α2/α3 subtypes while avoiding α1 activity—a profile linked to reduced sedation and abuse liability [3]. The cinnoline core's distinct pharmacological fingerprint relative to the quinoline isostere makes it a valuable starting point for lead generation campaigns targeting anxiety disorders.

Synthetic Methodology Development: Microwave-Assisted Library Synthesis

Cinnoline-5-carbonitrile is compatible with modern microwave-assisted multi-component reaction protocols that dramatically accelerate library synthesis [4]. Medicinal chemistry and process development groups can employ this compound in high-throughput parallel synthesis workflows to rapidly generate diverse cinnoline-based screening collections, reducing cycle times from days to minutes relative to conventional thermal methods.

Application
Selection Property
Validation Focus
PDE10A Inhibitor Research
Cinnoline Core Reactivity
PDE10A Enzymatic Selectivity Screening
Herbicide Lead Generation
5-Cyano Functionalization
Greenhouse Herbicidal Activity Assessment
GABAA Modulator Synthesis
Electronic Effect vs Quinoline
GABAA Subtype Electrophysiology Profiling
Parallel Synthesis Method
Multi-Component Reactivity
Reaction Time and Library Yield Review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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